molecular formula C7H9Br B14544758 6-Bromohept-4-en-2-yne CAS No. 62117-92-4

6-Bromohept-4-en-2-yne

Cat. No.: B14544758
CAS No.: 62117-92-4
M. Wt: 173.05 g/mol
InChI Key: DIAKOCCVXOUARR-UHFFFAOYSA-N
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Description

6-Bromohept-4-en-2-yne is an organic compound with the molecular formula C7H9Br. It features both a bromine atom and a triple bond within its structure, making it a versatile molecule in organic synthesis. The compound is also known by its IUPAC name, (4E)-6-Bromo-4-hepten-2-yne .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromohept-4-en-2-yne typically involves the bromination of hept-4-en-2-yne. This can be achieved through the addition of bromine (Br2) to the alkyne in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the addition and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromohept-4-en-2-yne can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of hept-4-en-2-yne derivatives.

    Addition: Formation of 6-bromoheptane or 6-bromoheptene.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of heptane or heptene.

Scientific Research Applications

6-Bromohept-4-en-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromohept-4-en-2-yne involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the triple bond. The bromine atom can act as a leaving group in substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromohept-4-en-2-yne is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The combination of the bromine atom and the triple bond also allows for a wider range of chemical transformations .

Properties

CAS No.

62117-92-4

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

6-bromohept-4-en-2-yne

InChI

InChI=1S/C7H9Br/c1-3-4-5-6-7(2)8/h5-7H,1-2H3

InChI Key

DIAKOCCVXOUARR-UHFFFAOYSA-N

Canonical SMILES

CC#CC=CC(C)Br

Origin of Product

United States

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